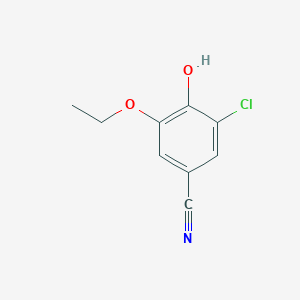

3-Chloro-5-ethoxy-4-hydroxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-5-ethoxy-4-hydroxybenzonitrile (CEHBN) is a compound that has been studied extensively for its various biochemical and physiological effects. It is a chlorinated derivative of benzonitrile, which is a highly reactive organic compound. CEHBN has been used in various scientific research applications, and has been found to have a wide range of potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis and Antimicrobial Activities : The synthesis of 8-Ethoxycoumarin derivatives, including reactions with 3-acetyl-8-ethoxycoumarin, demonstrates the versatility of similar structures in producing compounds with potential antimicrobial activities. These derivatives were tested for their antimicrobial efficacy, showcasing the broad utility of chloro-ethoxy-hydroxybenzonitrile compounds in medicinal chemistry (Mohamed et al., 2012).

Environmental Biodegradation

Biotransformation of Benzonitrile Herbicides : Rhodococci have been demonstrated to transform 3,5-dichloro-4-hydroxybenzonitrile (chloroxynil) and other benzonitrile herbicides into less toxic amides, highlighting the potential of microbial action in mitigating environmental pollution from such compounds (Veselá et al., 2012).

Reduction of Substituted Benzonitrile Pesticides : The study on the electrochemical reduction of ioxynil, bromoxynil, and chloroxynil reveals insights into the degradation pathways of these pesticides, indicating potential methods for their environmental detoxification (Sokolová et al., 2008).

Molecular Structure and Properties

Isostructures, Polymorphs, and Solvates : Research into the structural aspects of 3,5-dihalo-4-hydroxybenzonitriles, including their chain-like arrangements and intermolecular interactions, contributes to our understanding of their physical and chemical properties, which is crucial for designing new materials and drugs (Britton, 2006).

Vibrational Analysis : The vibrational analysis of similar compounds, such as 4-chloro-3-nitrobenzonitrile, using quantum chemical calculations, aids in understanding their molecular behavior, which is essential for applications in material science and molecular engineering (Sert et al., 2013).

Wirkmechanismus

Target of Action

It is used in the preparation of (3-cyanophenoxy)pyrazoles, which are known to be non-nucleoside hiv reverse transcriptase inhibitors . This suggests that the compound may interact with the HIV reverse transcriptase enzyme.

Mode of Action

The exact mode of action of 3-Chloro-5-ethoxy-4-hydroxybenzonitrile Given its use in the synthesis of non-nucleoside HIV reverse transcriptase inhibitors, it may be inferred that the compound could interact with the HIV reverse transcriptase enzyme, potentially inhibiting its function .

Biochemical Pathways

Given its potential role as a precursor in the synthesis of hiv reverse transcriptase inhibitors, it might be involved in the inhibition of the hiv replication pathway .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound Therefore, its impact on bioavailability cannot be accurately determined at this time .

Result of Action

Given its potential role in the synthesis of hiv reverse transcriptase inhibitors, it might contribute to the inhibition of hiv replication .

Eigenschaften

IUPAC Name |

3-chloro-5-ethoxy-4-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQSBBHDXHABFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C#N)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2712661.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2712662.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)

![6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2712670.png)

![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)

![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)

![5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2712673.png)